molecular formula C12H12ClF B2505338 1-(Chloromethyl)-3-(2-fluorophenyl)bicyclo[1.1.1]pentane CAS No. 2287345-41-7

1-(Chloromethyl)-3-(2-fluorophenyl)bicyclo[1.1.1]pentane

Cat. No.: B2505338
CAS No.: 2287345-41-7
M. Wt: 210.68
InChI Key: HLFQZELCMYBHLI-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(2-fluorophenyl)bicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family This class of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties

Preparation Methods

The synthesis of 1-(Chloromethyl)-3-(2-fluorophenyl)bicyclo[1.1.1]pentane typically involves the following steps:

    Starting Material: The synthesis begins with [1.1.1]propellane, a strained bicyclic hydrocarbon.

    Fluorophenylation: The fluorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial production methods focus on optimizing these reactions to achieve high yields and purity. Continuous flow processes have been developed to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .

Chemical Reactions Analysis

1-(Chloromethyl)-3-(2-fluorophenyl)bicyclo[1.1.1]pentane undergoes several types of chemical reactions:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The fluorophenyl group can engage in further coupling reactions, expanding the molecular complexity.

Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Chloromethyl)-3-(2-fluorophenyl)bicyclo[1.1.1]pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(2-fluorophenyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites, while the fluorophenyl group can engage in π-π interactions and hydrogen bonding. These interactions influence the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

1-(Chloromethyl)-3-(2-fluorophenyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(chloromethyl)-3-(2-fluorophenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF/c13-8-11-5-12(6-11,7-11)9-3-1-2-4-10(9)14/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFQZELCMYBHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC=CC=C3F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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